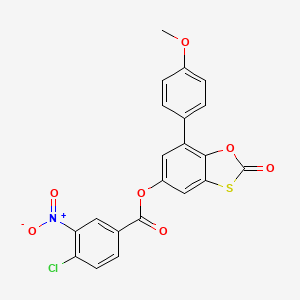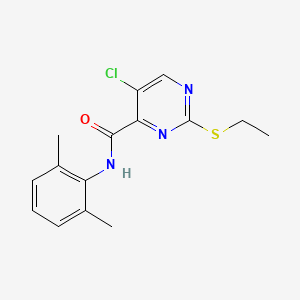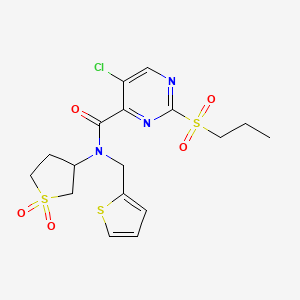![molecular formula C19H22N2O5 B11414146 ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11414146.png)
ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the pyrrole and ester functionalities.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar structure but with a ketone group instead of the carbamoyl and ester groups.
Uniqueness
ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C19H22N2O5/c1-5-24-19(23)17-11(2)16(12(3)21(17)4)18(22)20-13-6-7-14-15(10-13)26-9-8-25-14/h6-7,10H,5,8-9H2,1-4H3,(H,20,22) |
InChI Key |
DOOHVLBOHCTQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414068.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)
![Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11414080.png)
![7-(4-ethoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414086.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414098.png)
![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)

![7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11414118.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11414131.png)

![4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414136.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11414139.png)
